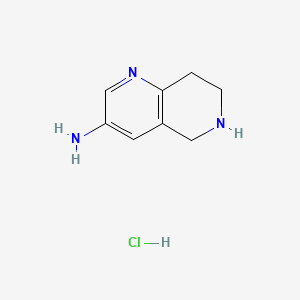

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride

Übersicht

Beschreibung

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is often used in research due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that derivatives of naphthyridine, including 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine hydrochloride, exhibit promising antiviral and anticancer activities. These compounds have been shown to inhibit viral replication and cancer cell proliferation through various mechanisms. For instance, studies have demonstrated that certain naphthyridine derivatives can act as inhibitors of specific viral enzymes and pathways involved in oncogenesis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Naphthyridine derivatives have been associated with the modulation of neurotransmitter systems and possess potential in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to cross the blood-brain barrier enhances their therapeutic efficacy in neurological applications .

Synthesis and Chemical Properties

Synthetic Methodologies

The synthesis of this compound has been achieved through various innovative approaches. A notable method involves an asymmetric synthesis that employs a Heck-type vinylation process followed by enantioselective transfer hydrogenation. This method is characterized by its atom-economical nature and avoids the need for extensive purification processes like chromatography .

Table 1: Synthetic Pathways for Naphthyridine Derivatives

| Synthesis Method | Key Steps | Advantages |

|---|---|---|

| Asymmetric Synthesis | Heck-type vinylation + Transfer hydrogenation | High yield; no chromatography needed |

| Multi-step Synthesis | Nucleophilic aromatic substitution | Versatile for various substitutions |

| One-pot Reactions | Sequential reactions in a single vessel | Simplifies the synthesis process |

Biological Evaluation

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in inhibiting cancer cell lines and viral pathogens. For example, research has shown that compounds within this class can significantly reduce cell viability in various cancer models while exhibiting low toxicity to normal cells .

Case Studies

A pivotal study involving a series of naphthyridine derivatives highlighted their potential as β3 integrin antagonists for cancer therapy. The study reported improved drug-like properties and enhanced biological activity compared to previously known compounds .

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Naphthyridine: The parent compound, known for its diverse biological activities.

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A derivative with potential pharmacological properties.

5,6,7,8-Tetrahydro-6-methyl-1,6-naphthyridin-3-amine: Another derivative with unique chemical properties.

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of biological targets

Biologische Aktivität

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride (CAS No. 1353101-01-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential therapeutic applications and mechanisms of action based on various research findings.

- Molecular Formula : C₈H₁₂ClN₃

- Molecular Weight : 185.65 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Sealed in dry conditions at room temperature

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in critical physiological pathways.

Key Mechanisms:

- Antituberculosis Activity : A study involving a library synthesis of naphthyridine derivatives demonstrated that certain compounds within this class exhibited promising antituberculosis activity. The screening identified lead compounds that could potentially be developed into effective treatments against Mycobacterium tuberculosis .

- RORγt Inverse Agonism : Recent research has highlighted the compound's role as an inverse agonist for the RORγt receptor, which is implicated in autoimmune diseases. This activity suggests potential applications in treating conditions such as psoriasis and multiple sclerosis .

- Antitumor Properties : Naphthyridine derivatives have been explored for their antitumor effects. Specifically, studies have indicated that certain modifications to the naphthyridine structure can enhance cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Antituberculosis Screening : In a study conducted by researchers synthesizing a library of naphthyridine derivatives, three lead compounds were identified that showed significant antituberculosis activity. These compounds were further evaluated for their efficacy and safety profiles in vitro and in vivo .

- RORγt Modulation : A recent investigation into the asymmetric synthesis of tetrahydronaphthyridine derivatives revealed that certain analogs could effectively inhibit RORγt activity. This finding supports the potential use of these compounds in treating inflammatory diseases .

- Antitumor Evaluation : A series of naphthyridine derivatives were tested against various cancer cell lines. The results indicated that modifications at specific positions on the naphthyridine ring could lead to enhanced antitumor efficacy, suggesting avenues for developing new cancer therapies .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBECPQNAFQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743930 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-01-5 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.